molecular formula C26H24N2O6 B11636588 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636588
M. Wt: 460.5 g/mol
InChI Key: FYKISMIVWBYZPB-ZNTNEXAZSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, carbonyl, and pyridinyl groups.

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents. Common reagents used in these reactions include formaldehyde, acetic acid, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a carbonyl group, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include 3,4-dimethoxyphenylacetic acid and 3-(4-methoxyphenyl)propionic acid, which share some structural similarities but differ in their specific functional groups and overall structure. These differences can result in distinct chemical and biological properties, making each compound unique in its own right.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O6/c1-32-19-9-6-17(7-10-19)24(29)22-23(18-8-11-20(33-2)21(13-18)34-3)28(26(31)25(22)30)15-16-5-4-12-27-14-16/h4-14,23,29H,15H2,1-3H3/b24-22+

InChI Key

FYKISMIVWBYZPB-ZNTNEXAZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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